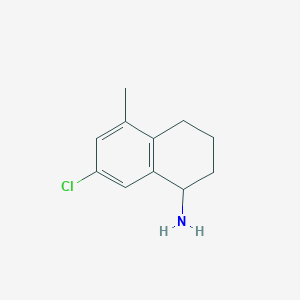
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14ClN It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities while maintaining high purity and consistency . The use of advanced manufacturing techniques and equipment ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:
- 1,2,3,4-Tetrahydro-1-naphthylamine
- 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 7-Chloro-1-methyl-5-phenyl (1,2,4)triazolo (4,3-a)quinolin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring.
Biological Activity
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, with the CAS number 1337707-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol. Its predicted boiling point is approximately 294.0 °C, and it has a density of about 1.137 g/cm³ . The pKa value is estimated to be around 9.13, indicating its basic nature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN |
| Molecular Weight | 195.69 g/mol |
| Boiling Point | ~294.0 °C (predicted) |
| Density | 1.137 g/cm³ (predicted) |
| pKa | 9.13 (predicted) |
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin receptors and could influence dopaminergic pathways .
Serotonergic System Interaction
Research indicates that compounds similar to this compound can enhance serotonin levels in the brain, which may correlate with antidepressant effects . This modulation is crucial for understanding its potential use in treating mood disorders.
Study on Neurotransmitter Levels
A study conducted using microdialysis techniques demonstrated that this compound significantly increases both acetylcholine and serotonin levels in the hippocampus of mice . This suggests a potential role in cognitive enhancement and mood regulation.
Pharmacokinetic Profile
In vivo studies have shown that the compound can cross the blood-brain barrier effectively, which is essential for any central nervous system-active drug . The pharmacokinetic profile indicates that it may have a favorable absorption and distribution pattern.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Increased acetylcholine and serotonin levels |
| Blood-Brain Barrier Penetration | Effective penetration observed in animal models |
| Potential Therapeutic Use | Possible applications in mood disorders |
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3 |
InChI Key |
SZMHVFIDEZYARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















